molecular formula C9H5FN2S B583279 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-07-3

2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B583279
CAS No.: 157764-07-3
M. Wt: 192.211
InChI Key: UZLYTHPJJKORPV-UHFFFAOYSA-N
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Description

“2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H6N2S . The average mass is 174.222 Da and the monoisotopic mass is 174.025162 Da .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have explored the synthesis of benzothiazole derivatives, including those related to 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile, for their potential pharmacological activities. For instance, studies have demonstrated the antimicrobial properties of substituted 2-aminobenzothiazoles derivatives, highlighting their efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) (D. G. Anuse et al., 2019). Furthermore, novel fluoro-substituted benzobpyran compounds, structurally related to the parent molecule, have shown promising anti-lung cancer activity, indicating a potential avenue for cancer treatment research (A. G. Hammam et al., 2005).

Material Science and Sensing Applications

In the field of material science and chemical sensing, derivatives of this compound have been utilized to develop new chemosensors. These sensors are capable of detecting ions or molecules with high selectivity and sensitivity. For example, a series of benzothiazole-based Schiff bases have been synthesized and applied as colorimetric sensors for fluoride and acetate ions in acetonitrile, demonstrating the versatility of benzothiazole derivatives in sensor development (Nilotpal Borah et al., 2020).

Antiviral Research

The antiviral activity of novel α-aminophosphonates containing the 6-fluorobenzothiazole moiety has been investigated, showing that some compounds exhibit significant activity against tobacco mosaic virus (TMV), pointing to the potential of these derivatives in developing new antiviral agents (D. Xie et al., 2017).

Mechanism of Action

Target of Action

The compound 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile, also known as (6-fluoro-1,3-benzothiazol-2-yl)acetonitrile, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to target various enzymes and receptors, including those involved in the pathogenesis of tuberculosis and inflammation .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Others have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Biochemical Pathways

Benzothiazole derivatives can affect several biochemical pathways. In the context of tuberculosis, they can inhibit the synthesis of arabinan, a key component of the mycobacterial cell wall, by targeting the enzyme DprE1 . In the context of inflammation, they can inhibit the synthesis of prostaglandins, which are mediators of inflammation, by targeting COX enzymes .

Pharmacokinetics

They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, benzothiazole derivatives that inhibit DprE1 can potentially inhibit the growth of Mycobacterium tuberculosis . Those that inhibit COX enzymes can potentially reduce inflammation .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

The effects of 2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile at different dosages in animal models have not been reported. Benzothiazole derivatives have shown promising results in in vitro and in vivo studies .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives have been studied for their effects on the activity or function of specific compartments or organelles .

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYTHPJJKORPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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